![molecular formula C15H27NO3S B2481668 Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate CAS No. 2253632-63-0](/img/structure/B2481668.png)
Tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder with a molecular weight of 285.38 . Another similar compound, “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, has a molecular weight of 283.41 and is a colorless oil .
Molecular Structure Analysis
The InChI code for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is 1S/C15H27NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h12,17H,4-11H2,1-3H3 . For “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate”, the InChI code is 1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 .Physical And Chemical Properties Analysis
“tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” is a powder that is stored at room temperature . “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” is a colorless oil, also stored at room temperature .科学的研究の応用
Synthetic Routes and Stereoselective Synthesis
- This compound plays a critical role in the stereoselective synthesis of pharmacologically significant intermediates, such as (±)-perhydrohistrionicotoxin. Ibuka et al. (1982) describe a method using a conjugate addition reaction as a key step in synthesizing this compound's key intermediate (Ibuka, Minakata, Mitsui, Hayashi, Taga, & Inubushi, 1982).
Polymer Stabilizers
- In the field of polymer chemistry, Yachigo et al. (1992) found that a similar compound, 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1, 1-dimethyl-ethyl)-2,4,8,10-tetraoxaspiro[5.5] undecane, exhibits a synergistic stabilizing effect in combination with thiopropionate type antioxidants, which is crucial for enhancing the longevity and stability of polymers (Yachigo, Sasaki, & Kojima, 1992).
Structural Modification in Medicinal Chemistry
- Vorona et al. (2007) demonstrated the structural modification of tert-butyl esters in the context of medicinal chemistry. Their work involved the synthesis of various compounds which showed potential for weak or non-existent cytotoxic activity against cancer cells in vitro (Vorona, Potoročina, Veinberg, Shestakova, Kanepe, Petrova, Liepinsh, & Lukevics, 2007).
Food Contact Materials Safety Evaluation
- The safety evaluation of similar compounds, such as 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5,5]undecane, has been assessed for use in food contact materials. The EFSA concluded that the use of such substances is not a safety concern for consumers under specified conditions (Flavourings, 2012).
Development of Boc Protecting Group Reagents
- Rao et al. (2017) described a new reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), for the preparation of N-Boc-amino acids, indicating its utility in the synthesis of protected amino acids and peptides (Rao, Nowshuddin, Jha, Divi, & Rao, 2017).
Synergistic Antioxidant Mechanisms
- The synergistic mechanism of antioxidants was further explored by Yachigo et al. (1992), highlighting the compound's role in preventing discoloration and stabilizing polymers (Yachigo, Sasaki, Ishii, & Tanaka, 1992).
NMR Spectroscopy for Configuration Assignment
- Jakubowska et al. (2013) used NMR spectroscopy to assign the absolute configurations of related compounds, showcasing the compound's relevance in stereochemical studies (Jakubowska, Sowa, Żylewski, & Kulig, 2013).
Safety and Hazards
The safety information for “tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate” includes hazard statements H315, H319, H335 and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The safety information for “tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate” includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P321, P330, P332, P338, P351, P352, P403, P405 .
特性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-9-thia-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3S/c1-14(2,3)19-13(18)16-11-15(5-4-12(16)10-17)6-8-20-9-7-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHNPRJRDLBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CO)CCSCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。